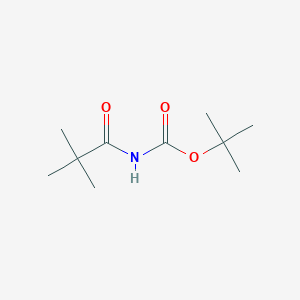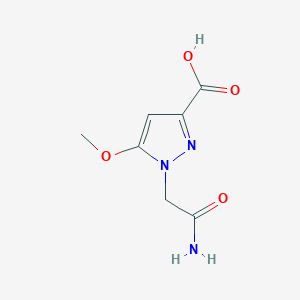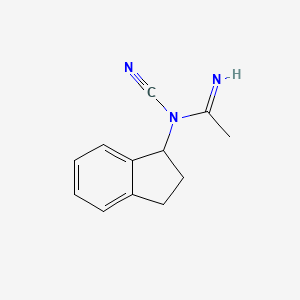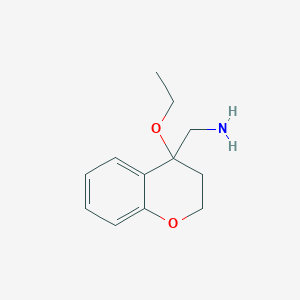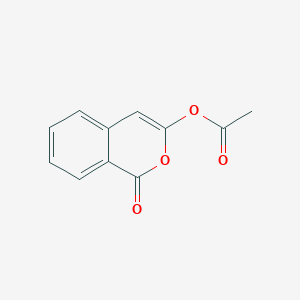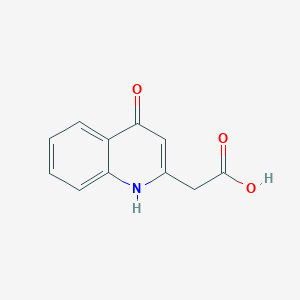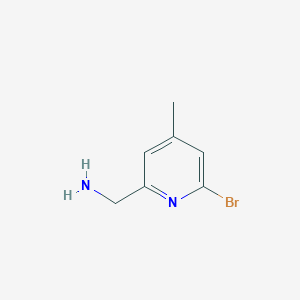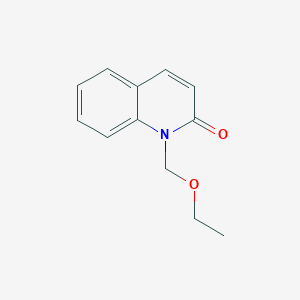![molecular formula C12H13NO2 B15069535 [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol CAS No. 885273-68-7](/img/structure/B15069535.png)
[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol: is a chemical compound with the molecular formula C12H13NO2 . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential. This compound features an isoxazole ring substituted with a 4-ethylphenyl group and a methanol group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing isoxazole derivatives involves the [2+3] cycloaddition reaction of nitrile oxides with olefins.
Industrial Production Methods: Industrial production of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol typically involves large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the ethyl group or the methanol group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Activity Studies: The compound is used in research to study its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: Due to its diverse biological activities, this compound is investigated for its potential as a lead compound in drug development.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
[3-(4-Methyl-phenyl)-isoxazol-5-yl]-methanol: Similar structure with a methyl group instead of an ethyl group.
[3-(4-Phenyl)-isoxazol-5-yl]-methanol: Lacks the ethyl group, having only a phenyl group.
[3-(4-Isopropyl-phenyl)-isoxazol-5-yl]-methanol: Contains an isopropyl group instead of an ethyl group.
Uniqueness:
Ethyl Group: The presence of the ethyl group at the 4-position of the phenyl ring imparts unique steric and electronic properties, influencing the compound’s reactivity and biological activity.
Methanol Group: The methanol group at the 5-position of the isoxazole ring provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
885273-68-7 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
[3-(4-ethylphenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-7-11(8-14)15-13-12/h3-7,14H,2,8H2,1H3 |
Clé InChI |
ATKDQLVYVLVRAL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NOC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



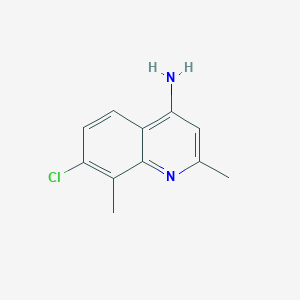
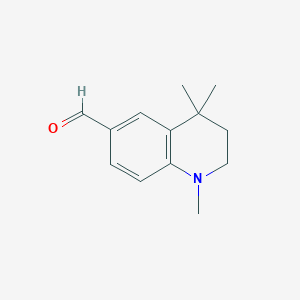
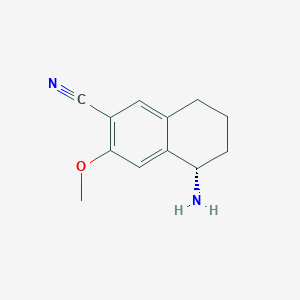
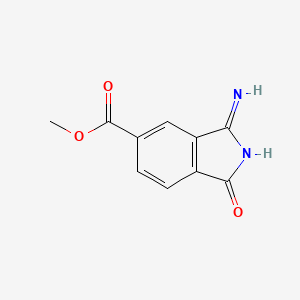
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
